molecular formula C9H8FN B598111 4-Fluoro-2,6-dimethylbenzonitrile CAS No. 14659-61-1

4-Fluoro-2,6-dimethylbenzonitrile

Cat. No.: B598111
CAS No.: 14659-61-1
M. Wt: 149.168
InChI Key: BPLRYXJPQRMLEJ-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethylbenzonitrile is a chemical compound that belongs to the class of benzonitriles. It is characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring, along with a nitrile group. This compound is commonly used in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2,6-dimethylbenzonitrile using a fluorinating agent such as Selectfluor under controlled conditions . Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boron reagent is used to introduce the fluorine atom onto the benzonitrile ring .

Industrial Production Methods

Industrial production of 4-Fluoro-2,6-dimethylbenzonitrile often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,6-dimethylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions include fluorinated benzoic acids, amines, and various substituted benzonitriles .

Scientific Research Applications

4-Fluoro-2,6-dimethylbenzonitrile is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,6-dimethylbenzonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, making it a valuable tool in biochemical studies. The nitrile group can participate in various chemical reactions, further expanding its utility in research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Fluoro-2,6-dimethylbenzonitrile include:

    2,6-Dimethylbenzonitrile: Lacks the fluorine atom, resulting in different chemical properties.

    4-Chloro-2,6-dimethylbenzonitrile: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in research and industrial applications where specific chemical interactions are required .

Properties

IUPAC Name

4-fluoro-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLRYXJPQRMLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654250
Record name 4-Fluoro-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14659-61-1
Record name 4-Fluoro-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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